![molecular formula C20H23NO B2808668 (Z)-3-(tert-butylamino)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one CAS No. 328011-94-5](/img/structure/B2808668.png)
(Z)-3-(tert-butylamino)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one
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Description
(Z)-3-(tert-butylamino)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have promising results in preclinical studies, making it a potential candidate for further development.
Scientific Research Applications
Photocatalytic Degradation Studies
(Z)-3-(tert-butylamino)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one has been studied in the context of photocatalytic degradation. Sakkas et al. (2007) investigated the photocatalytic transformation of a related compound, salbutamol, using titanium dioxide under simulated solar irradiation. This research involved studying drug decomposition, identifying intermediate compounds, assessing mineralization, and evaluating toxicity. It highlights the compound's role in environmental photocatalysis and pollution control (Sakkas et al., 2007).
Synthesis of Enantiomerically Pure Compounds
The compound has also been relevant in the synthesis of enantiomerically pure compounds. Masquelin et al. (1994) studied the homogeneous asymmetric hydrogenation of similar tert-butyl compounds, demonstrating its potential in producing enantiomerically pure pharmaceutical agents (Masquelin et al., 1994).
Antitumor Evaluation
In cancer research, da Silva et al. (2020) reported a methodology for synthesizing novel pyrazole derivatives containing the tert-butylamino group. These compounds showed significant antiproliferative activity against ovarian cancer cells, suggesting a potential application in cancer therapeutics (da Silva et al., 2020).
Solid-State and Molecular Structure Analysis
The molecular and solid-state structures of compounds containing tert-butylamino groups have been analyzed. Tomaščiková et al. (2008) used X-ray diffraction, NMR, and computational methods to determine the structure of a related compound, providing insights into its chemical behavior (Tomaščiková et al., 2008).
Catalytic Alkylation Research
Research by Qian et al. (2011) on iron(III) amine-bis(phenolate) complexes, which include tert-butylamino groups, has shown the potential for catalytic alkylation in organic synthesis. This work contributes to the field of catalysis and organic chemistry (Qian et al., 2011).
properties
IUPAC Name |
(Z)-3-(tert-butylamino)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-15-10-12-17(13-11-15)19(22)14-18(21-20(2,3)4)16-8-6-5-7-9-16/h5-14,21H,1-4H3/b18-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSVDPMKOOMXSZ-JXAWBTAJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C(C2=CC=CC=C2)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C(/C2=CC=CC=C2)\NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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